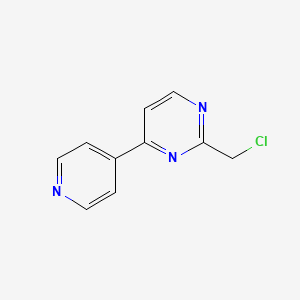

![molecular formula C10H9FN2O2 B1403085 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate d'éthyle CAS No. 1313408-99-9](/img/structure/B1403085.png)

7-fluoroimidazo[1,2-a]pyridine-3-carboxylate d'éthyle

Vue d'ensemble

Description

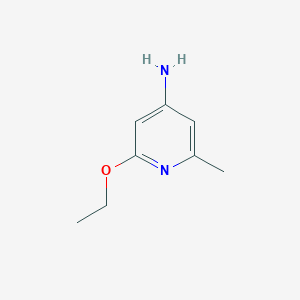

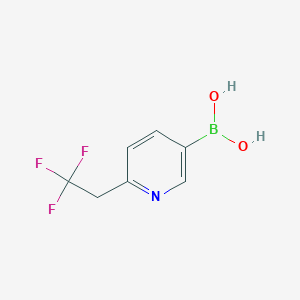

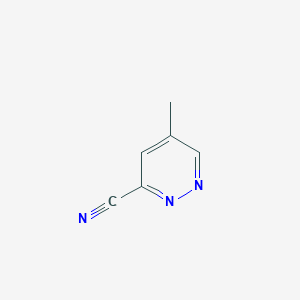

Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C10H9FN2O2 . It is a derivative of imidazo[1,2-a]pyridine, a fused bicyclic heterocycle .

Molecular Structure Analysis

The molecular structure of Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate has been determined using spectroscopic techniques . The structure was further confirmed using X-ray diffraction (XRD) and density functional theory (DFT) calculations . The results were consistent with the experimental data .Physical and Chemical Properties Analysis

Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate is a solid at room temperature . Its molecular weight is 208.19 .Applications De Recherche Scientifique

Recherche pharmaceutique

7-fluoroimidazo[1,2-a]pyridine-3-carboxylate d'éthyle: est un composé d'intérêt dans l'industrie pharmaceutique en raison de son potentiel en tant que bloc de construction pour divers agents thérapeutiques. Sa structure de base est similaire à celle que l'on trouve dans de nombreuses molécules biologiquement actives, ce qui en fait un précurseur précieux dans la synthèse de nouveaux médicaments, en particulier ceux ciblant les troubles neurologiques et les cancers .

Science des matériaux

En science des matériaux, ce composé peut être utilisé pour développer de nouveaux matériaux organiques aux propriétés fluorescentes spécifiques. Ces matériaux ont des applications dans la création de capteurs sensibles pour détecter des substances biologiques ou des polluants environnementaux .

Synthèse chimique

Ce composé sert d'intermédiaire dans des synthèses chimiques complexes. Il peut subir diverses réactions, y compris des réactions de couplage, pour former des molécules plus complexes qui ont des applications dans différents secteurs chimiques .

Chromatographie

En raison de ses propriétés chimiques uniques, This compound peut être utilisé comme étalon dans les méthodes chromatographiques pour aider à identifier et à quantifier des composés similaires dans des mélanges complexes .

Chimie analytique

En chimie analytique, il est utilisé pour le développement et la validation de méthodes. Sa structure et ses propriétés bien définies le rendent adapté à une utilisation comme composé de référence dans l'étalonnage des instruments analytiques .

Recherche agrochimique

La structure du composé est propice à la création de dérivés qui peuvent agir comme intermédiaires dans la synthèse d'agrochimiques. Ces dérivés peuvent être optimisés pour une efficacité accrue et un impact environnemental réduit dans les applications de lutte antiparasitaire .

Diodes électroluminescentes organiques (OLED)

Les propriétés fluorescentes de ce composé peuvent être exploitées dans le développement d'OLED. En modifiant la structure du composé, les chercheurs peuvent modifier les longueurs d'onde d'émission, ce qui est crucial pour créer des affichages avec une large gamme de couleurs .

Catalyse

This compound: peut également être utilisé pour synthétiser des ligands pour la catalyse. Ces ligands peuvent faire partie de systèmes catalytiques qui facilitent diverses transformations organiques, contribuant à des procédés chimiques plus efficaces et durables .

Safety and Hazards

Orientations Futures

Imidazo[1,2-a]pyridine derivatives, such as Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate, have been recognized for their wide range of applications in medicinal chemistry . They exhibit diverse biological activities and pharmacological properties, such as antifungal, anti-diabetes, antiparasitic, anti-inflammatory, and anti-proliferative activity . Therefore, future research may focus on exploring new derivatives of imidazo[1,2-a]pyridine and their potential applications in drug discovery .

Mécanisme D'action

Mode of Action

Compounds with similar structures have been found to interact with their targets through various mechanisms .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

Some studies suggest that similar compounds may have potential anticancer properties .

Action Environment

One study suggests that the synthesis process of similar compounds can be optimized by adjusting the reaction time and temperature .

Analyse Biochimique

Biochemical Properties

Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing metabolic pathways .

Cellular Effects

Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases involved in cell signaling, leading to altered gene expression patterns and metabolic flux . These effects can result in changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate involves binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate remains stable under specific conditions but may degrade under others, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity or influencing cell signaling pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity.

Metabolic Pathways

Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect the metabolic flux and levels of metabolites, leading to changes in cellular function. The compound’s metabolism may result in the formation of active or inactive metabolites, influencing its overall efficacy and safety profile.

Transport and Distribution

The transport and distribution of Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, it may interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of the compound within tissues can influence its therapeutic effects and potential side effects.

Subcellular Localization

Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate exhibits specific subcellular localization patterns that affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production.

Propriétés

IUPAC Name |

ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O2/c1-2-15-10(14)8-6-12-9-5-7(11)3-4-13(8)9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJISWZLKSURKFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2N1C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.